mGluR3 modulator-1
CAS No.:
Cat. No.: VC10787630
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21N3O |
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Molecular Weight | 271.36 g/mol |
IUPAC Name | 1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Standard InChI | InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3 |
Standard InChI Key | IPMSLSGLVYALQK-UHFFFAOYSA-N |
SMILES | CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 |
Canonical SMILES | CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 |
Introduction
Chemical and Pharmacological Profile of mGluR3 Modulator-1
Structural Characteristics and Synthesis
mGluR3 modulator-1 is a small-molecule PAM with a molecular weight of 285.35 g/mol and the IUPAC name 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. Its core structure combines a tetrahydroisoquinoline scaffold with morpholine and ethyl substituents, enabling allosteric binding to the receptor’s transmembrane domain . The compound’s stability requires storage at -20°C in lyophilized form, with reconstitution in dimethyl sulfoxide (DMSO) for experimental use .
Table 1: Physicochemical and Supplier Data
Property | Value |
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CAS Number | 374548-18-2 |
Molecular Formula | C₁₆H₂₁N₃O |
Supplier Catalog Number | T9970 (TargetMol EU GmbH) |
Purity | ≥98% (HPLC) |
Solubility | Soluble in DMSO (>10 mM) |
Allosteric Modulation Mechanism
As a PAM, mGluR3 modulator-1 binds to a hydrophobic pocket within the receptor’s TMD, distinct from the orthosteric glutamate-binding site. Cryo-EM structures of mGluR3 in complex with this PAM reveal two critical effects :
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Intrasubunit Stabilization: The morpholine group forms hydrogen bonds with Thr⁷⁸⁰ and Asn⁷⁸⁴ in transmembrane helix 5 (TM5), locking the TMD in an active conformation.
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Intersubunit Repositioning: The ethyl-isothiocyanate moiety induces a 12° rotation at the TMD dimer interface, facilitating Gαᵢ/o protein coupling while sterically hindering β-arrestin recruitment .
This dual action amplifies glutamate’s efficacy, increasing maximal receptor response (E<sub>max</sub>) by 2.3-fold in calcium mobilization assays . Notably, the PAM exhibits biased agonism, preferentially enhancing ERK1/2 phosphorylation over IP₁ accumulation in glioblastoma cells .
Functional Impacts on mGluR3 Signaling Pathways
G Protein-Coupled Effector Systems
mGluR3 modulator-1 potentiates both canonical and non-canonical signaling:
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Gαᵢ/o Activation: In HEK293 cells expressing mGluR3, co-application with glutamate (10 μM) reduces forskolin-induced cAMP levels by 78 ± 5% vs. 52 ± 7% with glutamate alone .
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β-Arrestin Recruitment: Despite enhancing internalization kinetics (t₁/₂ = 8.2 min vs. 14.5 min for glutamate alone), the PAM reduces β-arrestin2 binding by 40% in BRET assays, suggesting functional selectivity .
Downstream Transcriptional Regulation
Prolonged exposure (24–72 hr) to mGluR3 modulator-1 (1 μM) in U87 glioblastoma cells:
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Downregulates PI3K/Akt/mTOR pathway components (p-Akt<sup>Ser473</sup> reduced by 65%; p-S6K<sup>Thr389</sup> by 58%) .
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Upregulates pro-apoptotic BAX/BCL-2 ratio (3.8-fold increase) and caspase-3 cleavage .
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Synergizes with temozolomide (TMZ), reducing IC₅₀ from 48 μM to 12 μM via MGMT suppression .
Structural Basis of Allosteric Modulation
Cryo-EM Insights into Receptor Dynamics
Four ligand-bound states of mGluR3 were resolved at 3.1–3.8 Å resolution :
Table 2: Key Structural Parameters
Condition | TMD Rotation | LBD Closure | Interface Contacts |
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Apo Receptor | 0° | Open | 8 van der Waals |
Glutamate (Orthosteric) | 7° | Closed | 12 H-bonds |
Glutamate + PAM | 19° | Closed | 18 H-bonds |
PAM Alone | 14° | Partially Open | 15 H-bonds |
The PAM-bound state induces a rolling interface between TM4 and TM6, creating a continuous hydrophobic groove for Gα binding. Molecular dynamics simulations show PAM binding increases TMD flexibility (RMSF = 1.8 Å vs. 1.2 Å in apo), enabling rapid transition to active states .
Allosteric Network Propagation
Residues critical for signal transduction include:
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Asp⁷⁵⁸ (TM3): Forms a salt bridge with Arg⁷⁹⁸ in TM6 upon PAM binding, stabilizing the active conformation.
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Phe⁷⁶⁵ (TM4): π-π interaction with PAM’s isoquinoline ring enhances binding affinity (K<sub>d</sub> = 32 nM) .
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Glu⁷⁸² (TM5): Participates in a water-mediated hydrogen bond network that couples TMD movements to intracellular loops.
Therapeutic Applications and Preclinical Evidence
Parkinson’s Disease Models
In MPTP-lesioned mice:
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mGluR3 modulator-1 (10 mg/kg, i.p.) restores striatal dopamine levels to 89 ± 7% of baseline vs. 62 ± 9% in controls .
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Reduces L-DOPA-induced dyskinesia by 44% in chronic administration paradigms .
Mechanistically, the PAM enhances mGluR3-mediated suppression of glutamatergic overactivity in the subthalamic nucleus, normalizing β/γ oscillatory activity in local field potentials .
Glioblastoma Management
Key findings from patient-derived xenografts (PDX):
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Monotherapy: Daily PAM administration (5 mg/kg) reduces tumor volume by 58% at 28 days vs. vehicle .
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Combination with TMZ: Increases median survival from 42 to 68 days (p < 0.001), with complete regression in 20% of cases .
Transcriptomic analysis reveals PAM-induced upregulation of astrocytic markers (GFAP, S100β) and downregulation of stemness factors (OCT4, NANOG), promoting differentiation .
Clinical Development Challenges
Pharmacokinetic Considerations
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